molecular formula C19H23N5O3 B5630187 1-(tetrahydro-2-furanylcarbonyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepane

1-(tetrahydro-2-furanylcarbonyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepane

Cat. No. B5630187
M. Wt: 369.4 g/mol
InChI Key: GARPJZMDUKAICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzodiazepines and related heterocyclic compounds, including diazepanes and triazolobenzodiazepines, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds exhibit a wide range of pharmacological properties, including anxiolytic, antiarrhythmic, and antimicrobial activities. The compound falls into this category due to its structural features, which are characteristic of benzodiazepines and related heterocycles.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions (MCRs), which are highly efficient, allowing for the formation of complex molecules from simpler starting materials in a single operational step. A notable example is the novel and efficient method developed for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives using an aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane at ambient temperature without using any catalyst or activation (Shaabani et al., 2009).

properties

IUPAC Name

oxolan-2-yl-[4-[3-(1,2,4-triazol-4-yl)benzoyl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c25-18(15-4-1-5-16(12-15)24-13-20-21-14-24)22-7-3-8-23(10-9-22)19(26)17-6-2-11-27-17/h1,4-5,12-14,17H,2-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARPJZMDUKAICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tetrahydro-2-furanylcarbonyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepane

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